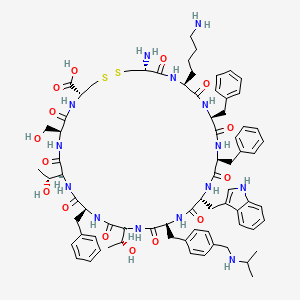
H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH is a peptide sequence known as a transferrin receptor targeting peptide. This peptide sequence is composed of twelve amino acids: threonine, histidine, arginine, proline, proline, methionine, tryptophan, serine, proline, valine, tryptophan, and proline. It is commonly referred to as T12 and has been widely studied for its ability to target transferrin receptors, which are involved in cellular iron trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin support. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids in the desired sequence. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of This compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH: can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH: has several scientific research applications, including:
Cancer Research: This peptide is used to target transferrin receptors, which are overexpressed in various cancer types such as liver, prostate, breast, and pancreatic cancers.
Drug Delivery: The peptide can be conjugated with drugs or imaging agents to enhance their delivery to cells expressing transferrin receptors.
Biological Studies: The peptide is used in studies to understand the role of transferrin receptors in cellular iron trafficking and their involvement in diseases.
Mechanism of Action
The mechanism of action of H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH involves its binding to transferrin receptors (TfR) on the cell surface. Upon binding, the peptide-receptor complex is internalized via endocytosis. This allows the peptide to deliver conjugated therapeutic agents or imaging probes into the cells. The high affinity of the peptide for transferrin receptors ensures selective targeting of cells that overexpress these receptors, such as cancer cells .
Comparison with Similar Compounds
H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH: can be compared with other transferrin receptor targeting peptides, such as:
T7 Peptide (HAIYPRH): Another transferrin receptor targeting peptide with a different sequence.
α-Melanocyte Stimulating Hormone (α-MSH): Although not a transferrin receptor targeting peptide, α-MSH is another peptide hormone with a well-studied structure and function.
The uniqueness of This compound lies in its high affinity for transferrin receptors and its potential for targeted drug delivery, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C71H99N19O15S |
|---|---|
Molecular Weight |
1490.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C71H99N19O15S/c1-38(2)58(65(99)84-51(67(101)90-28-13-22-56(90)70(104)105)31-41-34-78-46-17-8-6-15-44(41)46)86-63(97)54-20-10-25-87(54)68(102)52(36-91)85-60(94)49(30-40-33-77-45-16-7-5-14-43(40)45)82-59(93)47(23-29-106-4)80-62(96)53-19-11-26-88(53)69(103)55-21-12-27-89(55)66(100)48(18-9-24-76-71(73)74)81-61(95)50(32-42-35-75-37-79-42)83-64(98)57(72)39(3)92/h5-8,14-17,33-35,37-39,47-58,77-78,91-92H,9-13,18-32,36,72H2,1-4H3,(H,75,79)(H,80,96)(H,81,95)(H,82,93)(H,83,98)(H,84,99)(H,85,94)(H,86,97)(H,104,105)(H4,73,74,76)/t39-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+/m1/s1 |
InChI Key |
DZRUHTLPVFYMDV-YMGLLDFPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N9CCC[C@H]9C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCSC)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


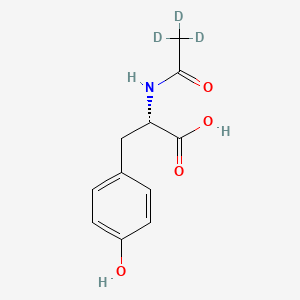
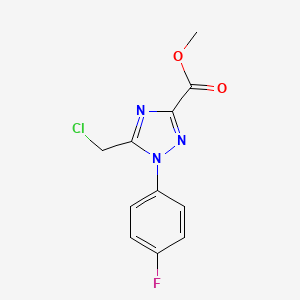
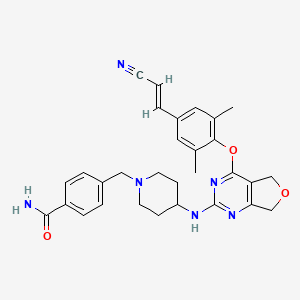
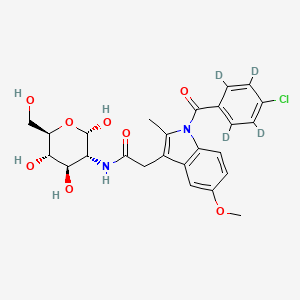

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)


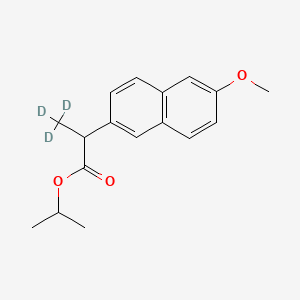

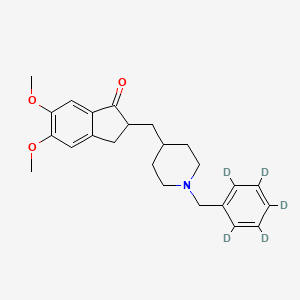
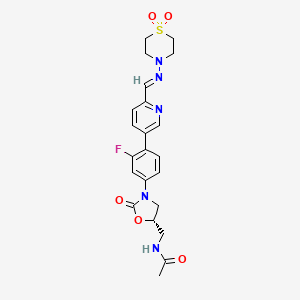
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
